![molecular formula C20H23NO6 B3120647 3-Benzyloxy-4-carboxy-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone CAS No. 267875-80-9](/img/structure/B3120647.png)
3-Benzyloxy-4-carboxy-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone
Overview
Description
3-Benzyloxy-4-carboxy-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone is a chemical compound that has been widely studied for its potential use in scientific research. It is a pyridinone derivative that has shown promise in the fields of biochemistry and physiology due to its unique properties.
Mechanism of Action
The mechanism of action of 3-Benzyloxy-4-carboxy-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone involves its ability to inhibit the activity of dihydroorotate dehydrogenase. This enzyme is involved in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. By inhibiting this enzyme, 3-Benzyloxy-4-carboxy-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone can prevent the growth of cancer cells and potentially be used as an anti-cancer agent.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Benzyloxy-4-carboxy-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone are still being studied. However, it has been shown to have an inhibitory effect on the activity of dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides. This can potentially lead to the prevention of cancer cell growth and proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Benzyloxy-4-carboxy-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone in lab experiments is its potential as an anti-cancer agent. It has shown promise in inhibiting the growth of cancer cells and preventing their proliferation. However, one limitation is that its mechanism of action is still being studied and its full effects on the human body are not yet fully understood.
Future Directions
There are several future directions for the study of 3-Benzyloxy-4-carboxy-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone. One potential direction is to further study its potential as an anti-cancer agent and its ability to inhibit the growth of cancer cells. Another direction is to study its potential use in other areas of biochemistry and physiology, such as its effects on other enzymes and metabolic pathways. Additionally, further research is needed to fully understand its mechanism of action and its effects on the human body.
Scientific Research Applications
3-Benzyloxy-4-carboxy-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone has been used in a variety of scientific research applications. It has been studied for its potential use as an inhibitor of the enzyme dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides. It has also been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
6-methyl-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-3-phenylmethoxypyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6/c1-13-10-15(19(24)25)17(26-12-14-8-6-5-7-9-14)18(23)21(13)11-16(22)27-20(2,3)4/h5-10H,11-12H2,1-4H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCCZNDZLGOIBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)OC(C)(C)C)OCC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyloxy-4-carboxy-6-methyl-1-tert-butyloxycarbonylmethyl-2-pyridinone |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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